N-乙基-3-氟苯胺

描述

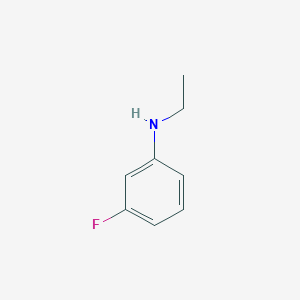

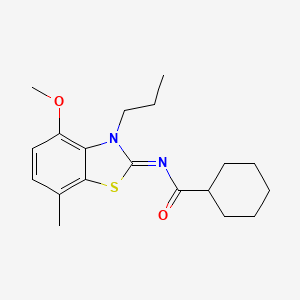

N-ethyl-3-fluoroaniline is a chemical compound with the molecular formula C8H10FN . It has an average mass of 139.170 Da and a monoisotopic mass of 139.079727 Da .

Molecular Structure Analysis

The molecular structure of N-ethyl-3-fluoroaniline consists of a benzene ring substituted with a fluoro group at the 3rd position and an ethylamine group .Physical And Chemical Properties Analysis

N-ethyl-3-fluoroaniline has a density of 1.1±0.1 g/cm3, a boiling point of 205.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It also has a flash point of 77.9±22.6 °C .科学研究应用

含氟保护基团的开发

Wipf 和 Reeves(1999 年)的一项研究提出了一种用于有机分子纯化的含氟烷氧基乙醚保护基团,展示了其与胺(例如 2-氟苯胺)一起使用的效果,突出了在简化有机化学纯化过程中的潜在应用 (Wipf & Reeves, 1999)。

抗菌化合物合成

Abdel-Wadood 等人(2014 年)探索了使用 2-溴-4-氟苯胺合成噻吩并[3,2-c]喹啉衍生物,揭示了对各种细菌菌株的显着抗菌活性 (Abdel-Wadood 等人,2014)。

抗菌氟喹诺酮药物的前体

Dorotíková 等人(2014 年)对 3-氟苯胺乙烯衍生物进行了研究,分析了它们的构象行为和光谱特性,这些特性对于氟喹诺酮的合成和生物活性至关重要 (Dorotíková 等人,2014)。

环境毒理学研究

Bundy 等人(2002 年)使用高分辨率核磁共振波谱研究了蚯蚓暴露于各种氟苯胺(包括 2-氟-4-甲基苯胺)后的生化变化,以了解异源生物毒性 (Bundy 等人,2002)。

细胞内 pH 测量探针

Rhee、Levy 和 London(1995 年)开发了基于(N-乙氨基)苯酚(NEAP)化合物的 pH 敏感探针,其中包括氟化类似物,如 N-乙基-5-氟-2-氨基苯酚,可用于生物学研究中测量细胞内 pH (Rhee 等人,1995)。

农业中的杀配子作用

Iskra、Titan 和 Meglič(2013 年)合成了具有氟苯胺的草毒净乙酯衍生物,用作小麦等雌雄同体植物中的杀配子剂,展示了农业应用的潜力 (Iskra 等人,2013)。

溶剂体系中的介电研究

Vyas 和 Vashisth(1988 年)研究了与苯中的 2-氟苯胺混合的各种醇的介电吸收,揭示了溶液化学领域中复合物形成和溶剂相互作用的见解 (Vyas & Vashisth, 1988)。

分子结构和药物设计

Sobell(1966 年)分析了涉及 9-乙基-2-氨基嘌呤和 1-甲基-5-氟尿嘧啶的复合物的晶体结构,有助于理解药物设计中至关重要的分子相互作用 (Sobell, 1966)。

作用机制

Target of Action

N-ethyl-3-fluoroaniline is a chemical compound that is primarily used in proteomics research

Mode of Action

Anilines, the class of compounds to which n-ethyl-3-fluoroaniline belongs, are known to undergo reactions such as nucleophilic substitution . This suggests that N-ethyl-3-fluoroaniline might interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that fluoro-organic compounds can affect various biological processes . For instance, they can participate in reactions leading to the formation of fluoromuconic acids

Result of Action

Given its use in proteomics research, it can be inferred that it may have significant effects on protein structure and function .

Action Environment

The action, efficacy, and stability of N-ethyl-3-fluoroaniline can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the compound’s action and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment.

属性

IUPAC Name |

N-ethyl-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNPVCZGSKLRSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686673.png)

![2-(2-chloro-6-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2686679.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide](/img/structure/B2686685.png)

![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2686687.png)

![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B2686688.png)

![Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate](/img/structure/B2686689.png)

![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate](/img/structure/B2686690.png)